molecular formula C17H17ClN4O2S B4625958 3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine

3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B4625958
M. Wt: 376.9 g/mol
InChI Key: DJAJGVZWYMGTAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety involves multiple steps, including characterizations via 1H NMR, 13C NMR, IR, and elemental analyses. These processes yield compounds with potential antifungal and insecticidal activities. Derivatives have shown significant biological activity, indicating the importance of the synthesis method and the structural features of these compounds (Xu et al., 2017).

Scientific Research Applications

Herbicidal Activity

Compounds similar to the queried chemical structure have been investigated for their herbicidal efficacy. Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, for example, have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests that derivatives of the [1,2,4]triazolo[4,3-a]pyridine moiety, including the specific compound , could potentially serve as effective herbicides in agricultural practices (Moran, 2003).

Antifungal and Insecticidal Activity

Research into novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has indicated good antifungal and insecticidal activities. Some derivatives displayed significant inhibition rates against Rhizotonia erealis and Helminthosporium maydis, as well as high mortality rates against Plutella xylostella and Helicoverpa armigera, highlighting their potential in developing new antifungal and insecticidal agents (Xu et al., 2017).

Antimicrobial Activity

Several new substituted sulfonamides and sulfinyl compound derivatives, obtained through the reaction of 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives, have been screened for their antimicrobial activity. These studies suggest that compounds with the [1,2,4]triazolo[4,3-a]pyridine structure could be promising candidates in the search for new antimicrobial agents (Abdel-Motaal & Raslan, 2014).

Synthesis and Characterization

The synthesis and biological activity of such compounds are crucial in understanding their potential applications. Through various synthetic routes, derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized and characterized, revealing their potential in bioassay applications for fungicidal, insecticidal, and antimicrobial activities. This underscores the importance of chemical synthesis in exploring the utility of these compounds in scientific research (Xu et al., 2017; Abdel-Motaal & Raslan, 2014).

properties

IUPAC Name

3-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c18-14-4-6-15(7-5-14)25(23,24)21-11-8-13(9-12-21)17-20-19-16-3-1-2-10-22(16)17/h1-7,10,13H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAJGVZWYMGTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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